physicochemical properties of Quinolin-8-ylmethanamine dihydrochloride
physicochemical properties of Quinolin-8-ylmethanamine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Quinolin-8-ylmethanamine Dihydrochloride
Introduction: Contextualizing a Privileged Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of marketed drugs and biologically active compounds.[1] Its rigid, bicyclic structure and the presence of a basic nitrogen atom provide a versatile framework for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Quinolin-8-ylmethanamine, an amino-functionalized derivative, represents a key building block for further chemical elaboration.
For researchers in drug discovery and development, the free base form of an amine is often just the starting point. To enhance stability, handling, and aqueous solubility for biological screening and formulation, these compounds are frequently converted into salt forms. This guide focuses on the dihydrochloride salt of Quinolin-8-ylmethanamine, a form that protonates both of the molecule's basic nitrogen centers.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the core . We will explore the theoretical basis for these properties, present robust protocols for their experimental determination, and explain the causal relationship between molecular structure and observable characteristics. While specific experimental data for this exact salt form is sparse in public literature, this guide establishes a framework for its characterization based on established scientific principles and data from its parent compound.
Molecular Identity and Structural Elucidation
The conversion of the free base, Quinolin-8-ylmethanamine, to its dihydrochloride salt is a fundamental acid-base reaction. This process is critical as it directly influences the compound's physical state, solubility, and stability.
The free base possesses two primary sites susceptible to protonation: the endocyclic quinoline nitrogen and the exocyclic primary amine nitrogen of the methanamine moiety. In the presence of two equivalents of hydrochloric acid (HCl), both sites become protonated, forming a dicationic species balanced by two chloride counter-ions.
Table 1: Core Compound Specifications
| Property | Quinolin-8-ylmethanamine (Free Base) | Quinolin-8-ylmethanamine Dihydrochloride | Data Source & Rationale |
| Synonyms | 8-(Aminomethyl)quinoline | C-Quinolin-8-yl-methylamine dihydrochloride | [4] |
| CAS Number | 15402-71-8 | Not explicitly assigned in public databases | [4] |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₂Cl₂N₂ | Calculated from the free base formula + 2 HCl. |
| Molecular Weight | 158.20 g/mol | 231.12 g/mol | [4]; Calculated from the free base MW + 2 * MW of HCl. |
| Physical Form | Liquid | Expected to be a crystalline solid | ; Salt formation typically increases melting point and crystallinity. |
| Predicted pKa | 8.40 ± 0.30 | Not applicable (salt form) | [4]; This predicted value for the free base informs which nitrogen is more basic. |
| Predicted Boiling Point | 314.7 ± 17.0 °C | Not applicable (decomposes upon heating) | [4]; Salts typically decompose at high temperatures rather than boil. |
Acidity, Basicity, and Ionization State (pKa)
The biological activity and pharmacokinetic profile of a drug candidate are profoundly influenced by its ionization state at physiological pH. For Quinolin-8-ylmethanamine, understanding the pKa values of its two basic centers is paramount. The pKa is the pH at which a functional group is 50% protonated and 50% in its neutral form.
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Quinoline Nitrogen: The nitrogen within the quinoline ring system has a pKa generally around 4.9.
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Primary Amine Nitrogen: Aliphatic primary amines typically have pKa values in the range of 9-10.
The predicted pKa of 8.40 for the free base likely represents an average or the more basic of the two sites, which is the primary amine.[4] The formation of the dihydrochloride salt confirms that both nitrogens can be protonated under sufficiently acidic conditions. The compound's charge state is therefore highly pH-dependent.
Caption: pH-dependent protonation states of Quinolin-8-ylmethanamine.
Experimental Protocol: Potentiometric pKa Determination
This protocol provides a robust method for experimentally verifying the pKa values. The principle involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Expertise & Rationale: Potentiometric titration is a gold-standard method because it directly measures the pH change as protons are donated or accepted, allowing for precise determination of the inflection points corresponding to the pKa values.
Methodology:
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Preparation: Accurately weigh approximately 10-20 mg of Quinolin-8-ylmethanamine dihydrochloride and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains constant ionic strength).
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH.
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Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first equivalence point will correspond to the deprotonation of the quinolinium ion, and the second to the deprotonation of the aminomethyl group. Alternatively, the pKa can be found at the maxima of the first derivative plot (ΔpH/ΔV vs. V).
Solubility Profile
The primary reason for creating a dihydrochloride salt is to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar solvents like water. For drug development, solubility data across a range of solvents and pH values is critical for formulation and designing in vitro assays.
Table 2: Expected Solubility of Quinolin-8-ylmethanamine Dihydrochloride
| Solvent | Expected Solubility | Rationale |
| Water | High | The ionic salt form readily dissolves in polar protic solvents. |
| Methanol/Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding. |
| DMSO | High | A polar aprotic solvent capable of dissolving many organic salts. |
| Dichloromethane | Low to Insoluble | A non-polar organic solvent, unfavorable for dissolving ionic species. |
| Hexanes | Insoluble | A non-polar aliphatic solvent. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Trustworthiness: The shake-flask method is considered the benchmark for determining thermodynamic solubility because it ensures that the solution reaches equilibrium, providing a true measure of the compound's intrinsic solubility under the specified conditions.
Methodology:
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Sample Preparation: Add an excess amount of Quinolin-8-ylmethanamine dihydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a minimum of 24-48 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5]
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Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Stability Assessment
Understanding a compound's stability under various conditions (e.g., temperature, pH, light) is fundamental to defining storage requirements, shelf-life, and predicting its behavior during formulation and administration. As a dihydrochloride salt, the compound is generally expected to be more stable than its free base, which can be susceptible to oxidation.
Caption: Experimental workflow for physicochemical characterization.
Experimental Protocol: Forced Degradation Study
Expertise & Rationale: Forced degradation (or stress testing) is a systematic way to identify the likely degradation products and pathways of a drug substance. This is mandated by regulatory bodies like the ICH. The insights gained are crucial for developing stability-indicating analytical methods.
Methodology:
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Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
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Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
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Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal: Heat the solid compound at 80°C for 48 hours.
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Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
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Analysis: At specified time points, withdraw a sample from each vial, neutralize it if necessary, and analyze by a stability-indicating HPLC-UV/MS method.
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Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). Mass spectrometry is used to elucidate the structures of any significant degradation products.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
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Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is the most powerful tool for structure elucidation. For Quinolin-8-ylmethanamine dihydrochloride, one would expect to see characteristic signals for the aromatic protons of the quinoline ring, as well as a singlet for the methylene (-CH₂-) protons adjacent to the amine.[6] The protonation of the nitrogens will cause significant downfield shifts of adjacent protons compared to the free base due to the increased electron-withdrawing effect.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected bands would include N-H stretching vibrations for the protonated amines (broad bands in the 2400-3200 cm⁻¹ region) and C=C/C=N stretching vibrations for the aromatic quinoline system (1500-1650 cm⁻¹).[7][8]
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Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule. Using electrospray ionization (ESI) in positive mode, the primary ion observed would be for the monocationic free base [C₁₀H₁₁N₂]⁺ at m/z 159.1, after the loss of the two HCl molecules in the gas phase.
Conclusion
Quinolin-8-ylmethanamine dihydrochloride is a compound of significant interest for researchers leveraging the privileged quinoline scaffold. While detailed experimental data is not widely published, its core physicochemical properties can be reliably predicted from its structure and determined through the robust, standardized protocols outlined in this guide. Its nature as a dihydrochloride salt suggests high aqueous solubility and improved stability over its free base form, making it well-suited for applications in biological screening and early-stage drug development. The methodologies presented here provide a comprehensive framework for scientists to perform a thorough characterization, ensuring data integrity and a deep understanding of the molecule's behavior, which is the bedrock of successful research and development.
References
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The Royal Society of Chemistry (2018). Supplementary Information. Available at: [Link]
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Costanzo, P., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Available at: [Link]
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Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [Link]
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Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. ResearchGate. Available at: [Link]
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Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Journal of the Iranian Chemical Society. Available at: [Link]
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